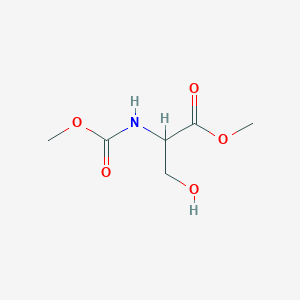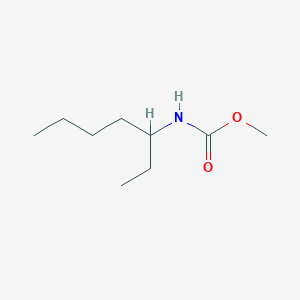
methyl N-heptan-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-heptan-3-ylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It belongs to the carbamate family of insecticides and is used to control a variety of pests, including insects, mites, and ticks. Carbaryl is a white crystalline solid that is soluble in water and has a faint, slightly sweet odor. It is one of the most commonly used insecticides in the world, and its use has been the subject of extensive research.
Mécanisme D'action
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine in the synapse, which results in overstimulation of the nervous system and ultimately paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Carbaryl has been shown to have a number of biochemical and physiological effects on insects. It has been shown to disrupt the normal functioning of the nervous system, leading to paralysis and death. It also affects the metabolism of insects, leading to a decrease in energy production and a decrease in the synthesis of essential proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively inexpensive and easy to use, making it a popular choice for laboratory experiments. However, its use can be limited by its toxicity to non-target organisms, including humans and other animals. It is also subject to degradation by sunlight and other environmental factors, which can limit its effectiveness.
Orientations Futures
Future research on methyl N-heptan-3-ylcarbamate is likely to focus on developing new formulations that are more effective and less toxic to non-target organisms. There is also a need for research on the long-term effects of methyl N-heptan-3-ylcarbamate on the environment and human health. Additionally, there is a need for research on the development of new insecticides that are more selective and less harmful to the environment.
Méthodes De Synthèse
Carbaryl can be synthesized by reacting methyl isocyanate with 1-naphthol in the presence of a catalyst. The reaction produces methyl N-heptan-3-ylcarbamate as a white crystalline solid. The synthesis of methyl N-heptan-3-ylcarbamate is a complex process that requires careful handling of the reactants and the use of specialized equipment.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including aphids, mites, and ticks. Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in insects. This leads to paralysis and death of the insect.
Propriétés
Numéro CAS |
128538-18-1 |
|---|---|
Nom du produit |
methyl N-heptan-3-ylcarbamate |
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
methyl N-heptan-3-ylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-6-7-8(5-2)10-9(11)12-3/h8H,4-7H2,1-3H3,(H,10,11) |
Clé InChI |
UFBWQHWTFJQBFV-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)NC(=O)OC |
SMILES canonique |
CCCCC(CC)NC(=O)OC |
Synonymes |
Carbamic acid, (1-ethylpentyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



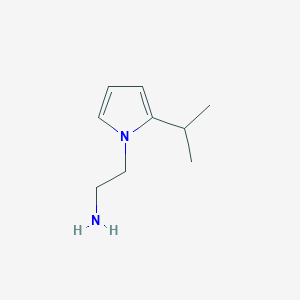
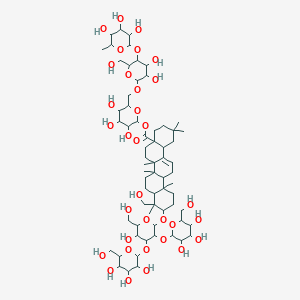
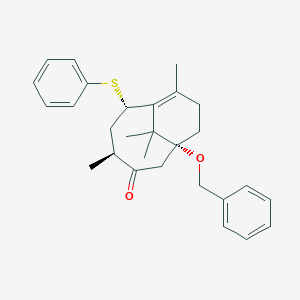
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
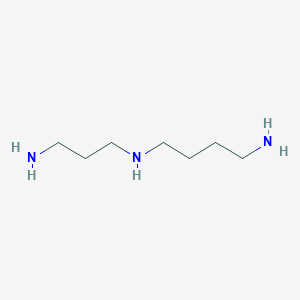
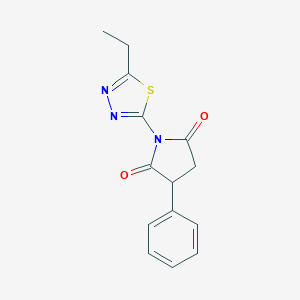
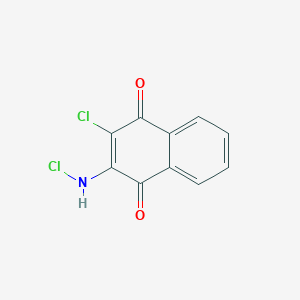
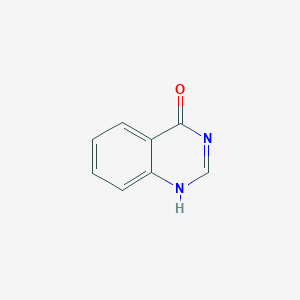
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)
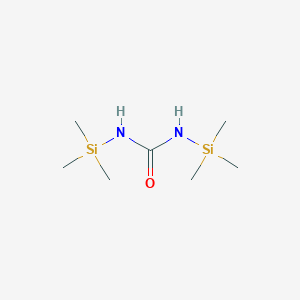
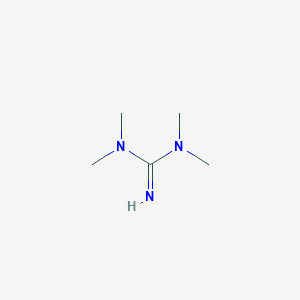
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
